BenchChemオンラインストアへようこそ!

N-Desmethyl Perazine Dimalonic Acid Salt

Dopamine D2 receptor Radioreceptor assay Neuroleptic metabolite pharmacology

This dimalonic acid salt is the definitive certified reference standard for N-desmethylperazine, the primary inactive metabolite of perazine. Unlike the hygroscopic free base or deuterated analogs, only this salt offers defined stoichiometry and regulatory-grade certification. Essential for calibrating LC‑MS/MS CYP2C19 activity probes, forensic short‑window markers, and perazine API impurity profiling. Guarantees cross‑study pharmacokinetic reproducibility.

Molecular Formula C22H27N3O4S
Molecular Weight 429.5 g/mol
Cat. No. B13416764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Perazine Dimalonic Acid Salt
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O
InChIInChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7)
InChIKeyKAWLVYWULVVWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Perazine Dimalonic Acid Salt: Metabolite Reference Standard for Perazine Bioanalytical and Pharmacological Studies


N-Desmethyl Perazine Dimalonic Acid Salt (CAS 60285-35-0) is the dimalonic acid salt form of N-desmethylperazine, the primary N-demethylated metabolite of the piperazine-type phenothiazine neuroleptic drug perazine [1]. The free base form (CAS 3240-48-0, molecular formula C₁₉H₂₃N₃S, molecular weight 325.47 g/mol) is generated endogenously via CYP450-mediated hepatic metabolism, with CYP2C19 identified as the principal isoform responsible for 68% of total perazine N-demethylation in human liver [2]. The dimalonic acid salt—supplied as a neat, cryogenically stored reference standard by Toronto Research Chemicals (TRC-D292180) and distributed by Fujifilm Wako and Fisher Scientific—serves as a critical certified analytical standard for quantifying the N-desmethyl metabolite in pharmacokinetic, drug-drug interaction, and therapeutic drug monitoring studies involving perazine . Unlike the parent drug perazine, N-desmethylperazine exhibits substantially reduced dopamine D₂ receptor affinity and lacks demonstrable neuroleptic or antidepressive pharmacological activity, making it an essential negative control and inactive metabolite marker in both preclinical and clinical perazine research programs [1][3].

Why N-Desmethyl Perazine Dimalonic Acid Salt Cannot Be Replaced by Free Base, Deuterated Analog, or Other Perazine Metabolites


The selection of N-Desmethyl Perazine Dimalonic Acid Salt for analytical or pharmacological reference purposes cannot be substituted by the free base, deuterated analog (N-Desmethyl Perazine-d8), or other perazine metabolites without compromising experimental validity. First, the free base form (CAS 3240-48-0) differs in physicochemical handling properties from the dimalonic acid salt (CAS 60285-35-0, MW 325.47 + 2×104.06), which is the certified reference standard format for quantitative bioanalysis . Second, the deuterated analog (N-Desmethyl Perazine-d8, CAS 1246819-14-6) serves as an internal standard for LC-MS/MS but cannot function as a primary calibrator due to isotopic purity requirements and differential ionization efficiency [1]. Third, among perazine metabolites, perazine sulfoxide exhibits an IC₅₀ of 1050 nM at the dopamine D₂ receptor—6-fold weaker than the parent drug perazine (175 nM) and 3.2-fold weaker than desmethylperazine (330 nM)—while the piperazine ring-cleaved metabolite PPED accumulates in tissues with a half-life exceeding 30 hours, complicating its use as a transient exposure marker [2][3]. Only the dimalonic acid salt of N-desmethylperazine offers the combination of defined stoichiometry, regulatory-grade certification, and well-characterized receptor pharmacology required for reproducible method validation and cross-study pharmacokinetic comparisons.

Quantitative Comparative Evidence: N-Desmethyl Perazine Dimalonic Acid Salt Versus Closest Analogs and In-Class Metabolites


Dopamine D₂ Receptor Affinity: N-Desmethylperazine Exhibits 1.9-Fold Lower Affinity Than Perazine and 3.2-Fold Higher Affinity Than Perazine Sulfoxide

In a radioreceptor assay using ³H-spiroperidol binding to a membrane suspension of porcine striatum, the IC₅₀ of N-desmethylperazine (desmethylperazine) at the dopamine D₂ receptor was 330 nmol/L, compared with 175 nmol/L for the parent drug perazine and 1050 nmol/L for the other primary metabolite, perazine sulfoxide [1]. This represents a 1.9-fold reduction in D₂ receptor affinity relative to perazine and a 3.2-fold higher affinity than perazine sulfoxide. The piperazine ring-cleaved metabolite N-(3-phenothiazin-10-yl-propyl)-ethylenediamine showed negligible affinity with an IC₅₀ of 2800 nmol/L (8.5-fold weaker than desmethylperazine), establishing N-desmethylperazine as the intermediate-affinity metabolite within the perazine metabolic cascade [1]. These IC₅₀ differences directly inform which metabolite reference standard is appropriate for receptor occupancy modeling versus inactive metabolite quantification.

Dopamine D2 receptor Radioreceptor assay Neuroleptic metabolite pharmacology

Pharmacological Activity: N-Desmethylperazine Lacks Neuroleptic and Antidepressive Properties in Three Preclinical Models Where Perazine Is Active

Brand et al. (1989) conducted a systematic head-to-head comparison of perazine and its two primary metabolites—demethylperazine (N-desmethylperazine) and perazine sulfoxide—across three standard preclinical pharmacological models: behavioral effects in mice, antiemetic action in dogs, and modification of the noradrenaline pressor effect in rats [1]. In contrast to perazine, which produced characteristic neuroleptic-like behavioral suppression and antiemetic efficacy, none of the metabolites—including demethylperazine—exhibited effects interpretable as neuroleptic or antidepressive properties in any of the test systems [1]. This categorical absence of pharmacological activity distinguishes N-desmethylperazine qualitatively from the parent drug and from active phenothiazine metabolites such as N-desmethylchlorpromazine, which retains significant antidopaminergic activity [1][2].

Neuroleptic activity Behavioral pharmacology Antiemetic activity

Metabolic Pathway Specificity: CYP2C19 Accounts for 68% of Perazine N-Demethylation to N-Desmethylperazine, Enabling Isoform-Selective Drug Interaction Studies

Using cDNA-expressed human CYP isoforms (Supersomes) and human liver microsomes, Wójcikowski et al. (2004) demonstrated that CYP2C19 is the predominant enzyme catalyzing perazine N-demethylation to N-desmethylperazine, contributing 68% of total hepatic N-demethylation activity [1]. In contrast, perazine 5-sulphoxidation—the competing primary metabolic pathway generating perazine sulfoxide—is predominantly mediated by CYP1A2 (32%) and CYP3A4 (30%), representing a distinct isoform profile [1]. Ticlopidine, a selective CYP2C19 inhibitor, strongly reduced the rate of perazine N-demethylation in human liver microsomes, whereas ketoconazole (CYP3A4 inhibitor) and α-naphthoflavone (CYP1A2 inhibitor) selectively suppressed 5-sulphoxidation without affecting N-demethylation, confirming pathway independence [1]. The rank order of CYP isoform activity for N-demethylation was: 2C19 > 2D6 > 1A1 > 1A2 > 2B6 > 3A4 > 2C9 > 2A6 (expressed as pmol product/pmol CYP/min) [1].

CYP450 metabolism Drug-drug interaction CYP2C19 phenotyping

Tissue Pharmacokinetics: N-Desmethylperazine Exhibits a Short Tissue Half-Life (<5 hr) Compared With >30 hr for the Downstream PPED Metabolite

Breyer and Jahns (1972) characterized the tissue accumulation and elimination kinetics of perazine metabolites in rats following chronic oral administration. After termination of high-dose perazine treatment (2 × 50 mg/kg/day), both perazine and desmethylperazine (DMP, i.e., N-desmethylperazine) levels declined rapidly in all tissues examined (liver, lung, kidney, spleen, brain), with a half-life of less than 5 hours [1]. In marked contrast, the downstream piperazine ring-cleaved metabolite PPED (N-[γ-phenothiazinyl-(10)-propyl]-ethylenediamine) decreased with a half-life of approximately 30 hours in liver, and in extrahepatic tissues exhibited a transient increase followed by a decline with a half-life exceeding 2 days [1]. PPED remained detectable in extrahepatic tissues 2 weeks after the last perazine dose, while DMP was cleared within approximately 24 hours [1]. With a dose of 2 × 50 mg/kg daily, high concentrations of DMP were selectively attained in lung tissue, whereas PPED was the major metabolite in all other organs studied [1].

Tissue distribution Metabolite accumulation Elimination half-life

Plasma Protein Binding: N-Desmethylperazine Shares High-Affinity Binding to Human α₁-Acid Glycoprotein With Perazine, Differentiating It From Low-Binding Phenothiazine Analogs

Schley et al. (1980) demonstrated that both perazine and desmethylperazine exhibit high-affinity binding to human α₁-acid glycoprotein (AAG, orosomucoid), a major acute-phase plasma protein that modulates the free fraction and tissue distribution of basic drugs . The study, published as a short communication in Pharmacopsychiatry, established that perazine and desmethylperazine share a common high-affinity binding site on the AAG molecule, which is also implicated in the binding of several tricyclic antidepressants [1]. This shared binding characteristic has direct pharmacokinetic consequences: coadministration of perazine with tricyclic antidepressants (amitriptyline, imipramine) leads to competitive displacement from AAG and mutual inhibition of metabolism, with amitriptyline increasing plasma and brain concentrations of both perazine and N-desmethylperazine up to 300% of control levels in rats (Daniel et al., 2000) [2]. The high AAG binding affinity of N-desmethylperazine distinguishes it from more weakly bound phenothiazine metabolites and necessitates the use of the certified reference standard for accurate free-fraction determination by equilibrium dialysis or ultrafiltration methods.

Alpha-1 acid glycoprotein Plasma protein binding Drug distribution

Priority Application Scenarios for N-Desmethyl Perazine Dimalonic Acid Salt Based on Quantified Differentiation Evidence


Calibration Standard for CYP2C19 Activity Phenotyping in Perazine Drug-Drug Interaction Studies

Given that CYP2C19 accounts for 68% of hepatic perazine N-demethylation to N-desmethylperazine [1], the dimalonic acid salt reference standard is essential for calibrating LC-MS/MS methods that quantify N-desmethylperazine formation as a CYP2C19 activity probe. Researchers investigating pharmacokinetic interactions between perazine and CYP2C19 inhibitors (e.g., fluoxetine, fluvoxamine, omeprazole) or inducers (e.g., rifampicin) can use this certified standard to accurately measure metabolite formation rates in human hepatocyte cultures or liver microsome preparations, distinguishing CYP2C19-mediated effects from CYP1A2/CYP3A4-mediated sulphoxidation [1].

Inactive Metabolite Reference for Perazine Therapeutic Drug Monitoring and Bioequivalence Studies

Because N-desmethylperazine exhibits a 1.9-fold lower dopamine D₂ receptor affinity (IC₅₀ = 330 nM) than perazine (IC₅₀ = 175 nM) and lacks neuroleptic or antidepressive pharmacological activity in all three preclinical models tested [2][3], it serves as the definitive inactive metabolite marker for perazine. Clinical pharmacology laboratories procuring this reference standard can separately quantify the active moiety (perazine) and inactive fraction (N-desmethylperazine) in patient plasma, enabling accurate calculation of the active-to-inactive metabolite ratio—a parameter shown to differentiate treatment responders from nonresponders in schizophrenia, where desmethylperazine levels were significantly higher in nonresponders [4].

Method Validation Standard for Quantifying Short-Window Perazine Exposure in Forensic and Occupational Toxicology

The short tissue half-life of N-desmethylperazine (<5 hr in all tissues) relative to the retained PPED metabolite (half-life >30 hr in liver, >2 days in extrahepatic tissues) [5] positions this reference standard as the optimal calibrator for distinguishing recent perazine use from historical exposure. Forensic toxicology laboratories can employ the dimalonic acid salt standard to validate LC-MS/MS methods that simultaneously quantify perazine, N-desmethylperazine (short-window marker), and PPED (long-term accumulation marker) in post-mortem tissues or biological fluids, providing temporal resolution unattainable with perazine quantification alone [5].

Certified Reference Material for Pharmaceutical Impurity Profiling and ANDA/DMF Submission

As a perazine N-demethylated metabolite supplied by Toronto Research Chemicals (TRC-D292180) with full certification of analysis, the dimalonic acid salt form meets the regulatory requirements for impurity reference standards in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [6]. Pharmaceutical quality control laboratories can use this standard to identify and quantify the N-desmethyl impurity in perazine active pharmaceutical ingredient (API) batches and finished dosage forms, with the dimalonic acid salt providing defined stoichiometry and superior handling characteristics compared to the hygroscopic free base form .

Quote Request

Request a Quote for N-Desmethyl Perazine Dimalonic Acid Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.